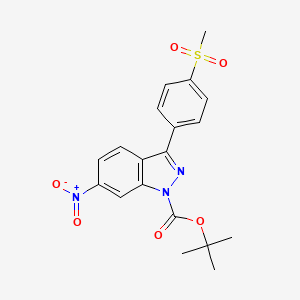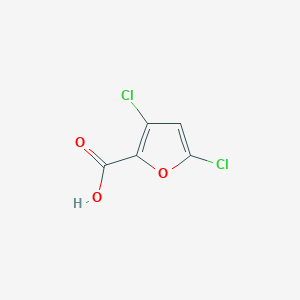![molecular formula C8H7NOS B15359242 2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one](/img/structure/B15359242.png)
2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one is a bicyclic heteroaromatic compound characterized by a fused thieno[2,3-C]pyridine ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as thiophene derivatives and pyridine derivatives.
Reaction Steps: The synthesis involves multiple steps, including cyclization reactions, halogenation, and subsequent functional group modifications.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace substituents on the thieno[2,3-C]pyridine ring.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce different substituents onto the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or iodine, and nucleophiles such as amines or alcohols.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like sodium carbonate.
Major Products Formed:
Oxidation products include carboxylic acids and ketones.
Reduction products include alcohols and amines.
Substitution products include various substituted thieno[2,3-C]pyridines.
Coupling products include biaryl compounds and heteroaryl-aryl compounds.
Aplicaciones Científicas De Investigación
2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Thieno[2,3-C]pyridine: A closely related compound with similar biological activity.
Thieno[3,2-d]pyrimidine:
Thieno[3,4-b]pyridine: A structurally similar compound used in various chemical syntheses.
Uniqueness: 2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one stands out due to its specific substitution pattern and potential for diverse chemical transformations.
Propiedades
Fórmula molecular |
C8H7NOS |
|---|---|
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
2-methyl-6H-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C8H7NOS/c1-5-4-6-2-3-9-8(10)7(6)11-5/h2-4H,1H3,(H,9,10) |
Clave InChI |
FZBPEQSRFAIGPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(S1)C(=O)NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)


![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)

![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)




![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)
